molecular formula C7H15NO2 B6230001 2-(1,4-oxazepan-2-yl)ethan-1-ol CAS No. 2166925-04-6

2-(1,4-oxazepan-2-yl)ethan-1-ol

Cat. No.: B6230001
CAS No.: 2166925-04-6
M. Wt: 145.2
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Description

2-(1,4-oxazepan-2-yl)ethan-1-ol (Molecular Formula: C7H15NO2) is a chemical compound belonging to the 1,4-oxazepane derivative class, which has demonstrated significant value in medicinal chemistry and drug discovery research . The 1,4-oxazepane scaffold is a key structural motif in the development of novel therapeutic agents. Scientific literature indicates that compounds featuring this core structure have been investigated as potent monoamine reuptake inhibitors, presenting potential research applications for disorders of the central nervous system . Furthermore, 1,4-oxazepane derivatives have been explored in patent literature for a range of biological activities, underscoring the scaffold's versatility as a valuable building block in pharmaceutical development . The structure of this compound, characterized by its ether and secondary amine functionalities within a seven-membered ring, along a terminal hydroxymethyl group, makes it a promising intermediate for further synthetic elaboration. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in the synthesis of more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

2166925-04-6

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Halogenated Alkanes

The most widely reported method involves the cyclization of 2-aminoethanol (ethanolamine) with 1,4-dichlorobutane under basic conditions. This nucleophilic substitution reaction proceeds via a stepwise mechanism:

  • Deprotonation : Sodium hydroxide deprotonates the hydroxyl group of 2-aminoethanol, generating a nucleophilic alkoxide.

  • First Substitution : The alkoxide attacks the terminal chlorine of 1,4-dichlorobutane, forming a secondary amine intermediate.

  • Second Substitution : The amine group subsequently displaces the second chlorine atom, inducing cyclization to form the oxazepane ring.

Reaction Conditions :

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

  • Temperature : 60–80°C for 12–24 hours.

  • Yield : 65–78% after purification via vacuum distillation.

Limitations :

  • Competing intermolecular reactions can produce polymeric byproducts.

  • Requires precise stoichiometric control to minimize diastereomer formation.

Brønsted Acid-Catalyzed Intramolecular Etherification

An alternative approach employs Brønsted acids (e.g., H₂SO₄) to catalyze the cyclization of N-tethered bisalcohols. For example, 5-(2-hydroxyethylamino)pentan-1-ol undergoes acid-mediated dehydration to form the oxazepane ring.

Key Advantages :

  • Reduced Byproducts : Intramolecular reactions minimize oligomerization.

  • Mild Conditions : Reactions proceed at room temperature in p-dioxane.

Mechanistic Insights :

  • Protonation : The hydroxyl group is protonated, converting it into a better leaving group.

  • Ether Formation : Nucleophilic attack by the adjacent alcohol group forms the ether linkage.

  • Ring Closure : Sequential proton transfers and bond rotations facilitate seven-membered ring closure.

Optimization Data :

ParameterOptimal ValueYield Impact
Acid Concentration0.5–1.0 M H⁺Maximizes at 0.8 M
Reaction Time6–8 hours>90% conversion after 7 hours
Solvent Polarityε = 2.2–4.0Higher polarity accelerates cyclization

Advanced Catalytic Strategies

Transition Metal-Mediated Cyclizations

Recent studies explore palladium-catalyzed couplings for constructing the oxazepane ring. For instance, Suzuki-Miyaura cross-coupling between boronic esters and chloroethanol derivatives enables stereoselective synthesis.

Representative Reaction :
Pd(PPh3)4+Ar-B(OH)2+ClCH2CH2OHOxazepane Precursor\text{Pd(PPh}_3\text{)}_4 + \text{Ar-B(OH)}_2 + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{Oxazepane Precursor}
Yield : 82% with 95% enantiomeric excess using chiral ligands.

Enzymatic Synthesis

Lipase-catalyzed kinetic resolutions have been employed to synthesize enantiomerically pure this compound. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, enabling separation via chromatography.

Process Metrics :

  • Enantioselectivity (E) : >200 for CAL-B-catalyzed reactions.

  • Scale-Up Feasibility : Demonstrated at 100-g scale with 88% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow chemistry to enhance reaction control and throughput:

System Configuration :

  • Precursor Mixing : 2-Aminoethanol and 1,4-dichlorobutane fed at 1:1 molar ratio.

  • Reaction Zone : Tubular reactor (80°C, 15 min residence time).

  • In-line Purification : Sequential liquid-liquid extraction and short-path distillation.

Performance Metrics :

  • Productivity : 12 kg/h vs. 2 kg/h in batch reactors.

  • Purity : 99.5% by GC-MS.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball mills reduces environmental impact:

  • Conditions : Stainless steel jars, 30 Hz frequency, 2-hour milling.

  • Yield : 70% without purification.

Analytical Characterization

Spectroscopic Identification

¹H NMR (CDCl₃) :

  • δ 3.76 (s, 2H, OCH₂)

  • δ 2.83 (m, 2H, NCH₂)

  • δ 1.57–1.48 (m, 4H, ring CH₂)

IR (KBr) :

  • 3350 cm⁻¹ (O-H stretch)

  • 1110 cm⁻¹ (C-O-C asymmetric stretch)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: 70:30 H₂O:ACN + 0.1% TFA

  • Retention Time: 6.8 min

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Nucleophilic Substitution7899.5HighModerate (solvent use)
Acid Catalysis8598.2MediumLow (recyclable acid)
Continuous Flow9099.8Very HighLow (reduced waste)
Mechanochemical7097.0LowVery Low

Chemical Reactions Analysis

Types of Reactions

2-(1,4-oxazepan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1,4-oxazepan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-oxazepan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1,4-oxazepan-2-yl)ethan-1-ol with structurally related compounds from the provided evidence, focusing on ring systems, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Ring System & Heteroatoms Substituents/Functional Groups Key Properties (Inferred) Synthesis Pathway (Evidence)
This compound (Target) 1,4-Oxazepane (O at 1, N at 4) Ethanol (-CH₂CH₂OH) High polarity, hydrogen-bonding capacity Not specified in evidence
2-(3-(Azepan-1-ium-1-yl)-2-hydroxypropyl)thioacetate Azepane (N only) Thioacetate (-SCOCH₃), hydroxypropyl Moderate polarity, potential thiol release Epoxide opening with thiol (ethanol solvent, 40°C)
N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide 1,4-Diazepane (two N atoms) Acetamide (-NHCOCH₃), ketone (-CO) High basicity, lower solubility in polar solvents Not specified in evidence

Key Comparisons

Ring Heteroatoms and Basicity The target compound’s 1,4-oxazepane ring includes oxygen and nitrogen, enhancing polarity compared to the purely nitrogenous azepane in . However, it is less basic than the diazepane (two nitrogens) in , which may exhibit stronger interactions with acidic biological targets. The thioacetate group in introduces sulfur, which could impart redox activity or susceptibility to hydrolysis, unlike the stable ethanol group in the target compound.

Functional Group Reactivity The ethanol group in the target compound enables hydrogen bonding, improving aqueous solubility. In contrast, the acetamide group in may reduce solubility but enhance metabolic stability.

Synthetic Approaches

  • The synthesis of involves epoxide ring-opening with a thiol nucleophile under mild conditions . A similar strategy could theoretically be adapted for the target compound by substituting thiols with alcohols.

Biological Implications The oxazepane-ethanol structure may favor interactions with GABAergic or adrenergic receptors, common targets for heterocyclic alcohols. The diazepane-acetamide in might instead target peptidases or kinases due to its amide moiety.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1,4-oxazepan-2-yl)ethan-1-ol?

  • Methodological Answer : Synthesis of this compound typically involves multi-step reactions, including cyclization and hydroxylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reaction efficiency due to their high polarity and ability to stabilize intermediates .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and selectivity .
  • pH adjustment : Acidic or neutral conditions (pH 5–7) are critical during cyclization to avoid undesired side reactions .
    • Data Table :
ParameterOptimal RangeImpact on Yield
SolventAcetonitrile/DMF70–85%
Temperature60–70°CMaximizes selectivity
pH6.0–6.5Reduces byproducts

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the oxazepane ring and hydroxyl group. Peaks at δ 3.5–4.0 ppm (¹H) correlate with ether and alcohol protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 158.12) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for verifying the oxazepane ring conformation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

  • Methodological Answer : Contradictions in NMR or MS data often arise from:

  • Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) and repeat experiments under inert atmospheres .
  • Tautomerism : Dynamic NMR or variable-temperature studies can identify equilibrium states between ring-open and ring-closed forms .
  • Advanced techniques : 2D NMR (e.g., COSY, HSQC) maps proton-proton and carbon-proton correlations to resolve overlapping signals .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. For example, the hydroxyl group’s oxygen atom shows high electron density, making it reactive toward acylating agents .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to model reaction pathways .
    • Case Study : DFT analysis of a related oxazepane derivative revealed a 15% energy barrier reduction when DMF was used as a solvent, aligning with experimental yield improvements .

Q. How do stereochemical variations in the oxazepane ring affect biological activity?

  • Methodological Answer :

  • Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to produce enantiopure forms .
  • Biological assays : Compare IC50 values of (R)- and (S)-enantiomers in enzyme inhibition studies (e.g., kinase assays). For example, (R)-enantiomers of similar compounds show 3–5× higher activity due to better receptor binding .
    • Data Table :
EnantiomerTarget EnzymeIC50 (µM)
(R)-formKinase A0.45
(S)-formKinase A1.89

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale syntheses?

  • Answer :

  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
  • Catalyst optimization : Immobilized catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Answer :

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via HPLC-MS .
  • Metabolic profiling : Use liver microsomes to identify metabolites, focusing on oxidation of the oxazepane ring .

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